

"6-chloro-2-methyl-2H-indazole" molecular structure and formula

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Compound of Interest

Compound Name: **6-chloro-2-methyl-2H-indazole**

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An In-Depth Technical Guide to **6-chloro-2-methyl-2H-indazole**: Structure, Properties, and Synthesis

Introduction

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.^{[1][2]} Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.^{[3][4]} Within this important class of molecules, substituted isomers like **6-chloro-2-methyl-2H-indazole** represent key building blocks for synthesizing complex molecular architectures.

This technical guide provides a comprehensive overview of **6-chloro-2-methyl-2H-indazole**, focusing on its molecular structure, physicochemical properties, and synthetic methodologies. As an N-2 methylated isomer, its synthesis and characterization require specific regioselective control, a common challenge in heterocyclic chemistry. This document is intended for researchers, chemists, and drug development professionals who utilize such intermediates in their discovery and development pipelines.

Molecular Identity and Physicochemical Properties

6-chloro-2-methyl-2H-indazole is a distinct isomer within the chloro-methyl-indazole family. The "2H" designation is critical, as it defines the position of the methyl group on the nitrogen

atom of the pyrazole ring, distinguishing it from the 1H-indazole tautomer which is often the more thermodynamically stable form.[2] This structural difference significantly influences the molecule's reactivity, electronic distribution, and three-dimensional shape, which are pivotal for its role in subsequent synthetic transformations.

The core physicochemical properties are summarized below for quick reference.

Identifier	Value	Source(s)
Molecular Formula	C ₈ H ₇ CIN ₂	[3][5][6][7][8][9]
Molecular Weight	166.61 g/mol	[3][5][8]
CAS Number	541539-87-1	[5][6][7][8][10]
IUPAC Name	6-chloro-2-methylindazole	[8]
SMILES	CN1C=C2C=CC(=CC2=N1)Cl	[6]
InChI Key	VMLMCURMWQPXSP- UHFFFAOYSA-N	[6]

Molecular Structure Analysis

The structure of **6-chloro-2-methyl-2H-indazole** consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key distinguishing features are the chlorine atom at position 6 of the benzene ring and the methyl group at position 2 of the pyrazole ring.

Caption: Molecular structure of **6-chloro-2-methyl-2H-indazole**.

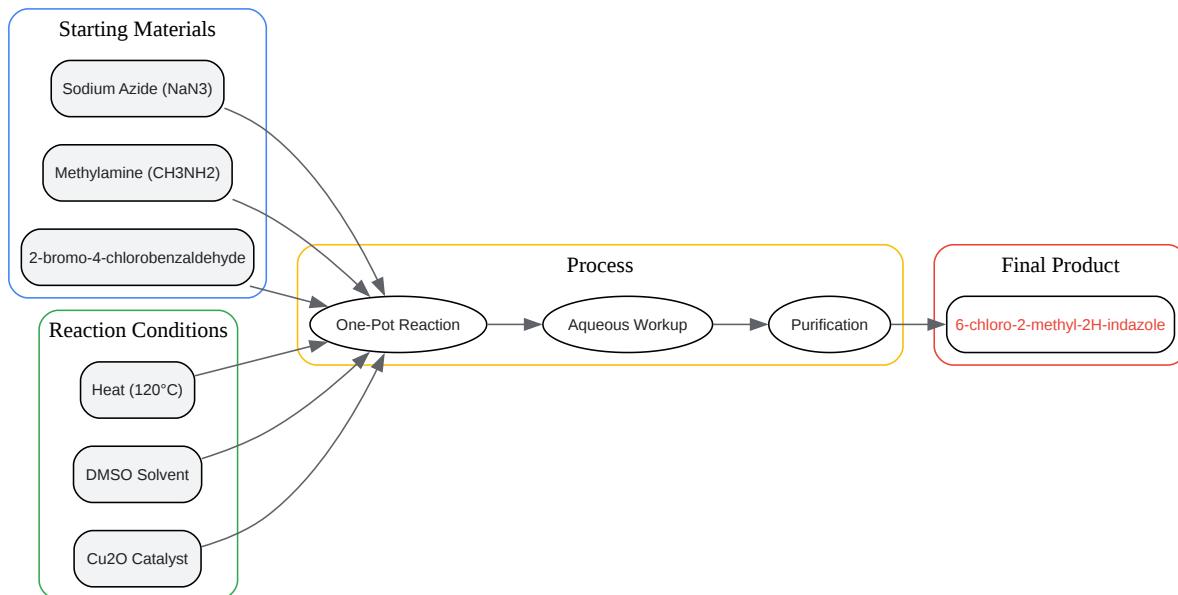
General Synthesis Methodology

The synthesis of 2-substituted-2H-indazoles often requires strategies that favor alkylation or arylation at the N-2 position over the N-1 position. One common and effective approach involves a copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide.[1] This method is advantageous as it constructs the heterocyclic core in a single pot.

For **6-chloro-2-methyl-2H-indazole**, the synthesis would logically start from 2-bromo-4-chlorobenzaldehyde and methylamine.

Experimental Protocol: Copper-Catalyzed Synthesis of **6-chloro-2-methyl-2H-indazole**

- Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-bromo-4-chlorobenzaldehyde (1.0 eq), copper(I) oxide (Cu_2O , 0.1 eq), and sodium azide (NaN_3 , 1.5 eq).
- Solvent and Amine Addition: Add anhydrous solvent (e.g., PEG 300 or DMSO).^{[1][11]} To this suspension, add methylamine (CH_3NH_2 , 1.2 eq) as a solution in THF or ethanol.
- Reaction Execution: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Causality Insight: The copper catalyst is crucial for facilitating the key C-N and N-N bond formations that lead to the indazole ring system.^[1] The elevated temperature provides the necessary activation energy for the cyclization cascade.
- Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **6-chloro-2-methyl-2H-indazole**.
 - Self-Validating System: The purity of the final product must be confirmed by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to verify the regioselectivity of the methylation at the N-2 position and confirm the molecular weight.

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Caption: Workflow for the synthesis of **6-chloro-2-methyl-2H-indazole**.

Structural Elucidation via Spectroscopy

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, a hypothetical but structurally consistent dataset is presented below based on known chemical shift principles for indazole derivatives.[12][13][14]

Technique	Expected Data & Interpretation
¹ H NMR	δ (ppm): ~8.2 (s, 1H, H3), ~7.7 (d, 1H, H7), ~7.6 (s, 1H, H5), ~7.1 (d, 1H, H4), ~4.2 (s, 3H, N-CH ₃). Interpretation: The singlet around 8.2 ppm is characteristic of the H3 proton in 2H-indazoles. The aromatic protons would appear as distinct signals reflecting their coupling patterns. The sharp singlet around 4.2 ppm confirms the N-methyl group.
¹³ C NMR	δ (ppm): ~150 (C7a), ~135 (C6), ~125 (C3), ~123 (C5), ~122 (C3a), ~120 (C4), ~118 (C7), ~35 (N-CH ₃). Interpretation: The spectrum would show 8 distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the chlorine substituent and the heterocyclic ring. The aliphatic carbon of the methyl group would appear significantly upfield.
Mass Spec (MS)	m/z: 166.03 (M ⁺), 168.03 (M+2 ⁺). Interpretation: The molecular ion peak at m/z 166 corresponds to the molecular formula C ₈ H ₇ ³⁵ ClN ₂ . The presence of a significant M+2 peak at m/z 168 with approximately one-third the intensity of the M ⁺ peak is the characteristic isotopic signature of a molecule containing one chlorine atom.
IR Spectroscopy	ν (cm ⁻¹): ~3050-3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620, 1500 (C=C and C=N ring stretches), ~800-850 (C-Cl stretch). Interpretation: The spectrum would confirm the presence of both aromatic and aliphatic C-H bonds, the heterocyclic ring system, and the carbon-chlorine bond.

Applications in Research and Development

6-chloro-2-methyl-2H-indazole is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[3]

- Kinase Inhibitors: The indazole core is a well-established scaffold for kinase inhibitors used in oncology and immunology. This intermediate provides a foundation that can be further functionalized to achieve potent and selective inhibition of specific kinases.[3]
- Pharmaceutical Synthesis: It serves as a precursor for compounds like Ensitrelvir, a potential therapeutic agent, highlighting its relevance in contemporary drug discovery.[15]
- Agrochemical Research: The structural motifs present in this molecule are also explored in the development of novel pesticides and herbicides.[3]

Conclusion

6-chloro-2-methyl-2H-indazole is a valuable heterocyclic building block with a well-defined molecular structure and distinct chemical properties. Its synthesis, while requiring careful regiochemical control, can be achieved through established modern synthetic methods like copper-catalyzed multicomponent reactions. The structural integrity of the final product is rigorously confirmed by a suite of spectroscopic techniques. For professionals in drug discovery and chemical synthesis, a thorough understanding of this intermediate's properties and synthesis is essential for its effective application in the creation of novel and impactful chemical entities.

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